4,4-Difluoro-3,3-dimethylpentanenitrile
Description
4,4-Difluoro-3,3-dimethylpentanenitrile is a fluorinated nitrile compound characterized by a five-carbon chain with difluoro and dimethyl substituents at the 4th and 3rd positions, respectively. Its structure can be represented as CH2CH2C(CF2)(CH3)2-CN, where the nitrile group confers polarity, while the fluorine and methyl groups enhance steric bulk and electronic effects. For instance, 4,4-difluoro-3,3-dimethylproline derivatives (e.g., compound [19] in ) serve as core components of HIV protease inhibitors, synthesized via Reformatsky-Claisen rearrangements involving fluorinated intermediates . Similarly, the fungicide quinofumelin contains a 4,4-difluoro-3,3-dimethyl-substituted dihydroisoquinoline moiety, highlighting the relevance of this substitution pattern in bioactive molecules .
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVIBCSVIQEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-Difluoro-3,3-dimethylpentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the fluorination of 3,3-dimethylpentanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
Hydrolysis of 4,4-difluoro-3,3-dimethylpentanenitrile under acidic or basic conditions yields 4,4-difluoro-3,3-dimethylpentanoic acid. The reaction proceeds via intermediate formation of an amide or imidic acid, depending on the conditions (Table 1).
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Catalyst | Temperature (°C) | Yield (%) | Intermediate Detected |
|---|---|---|---|---|
| Aqueous HCl (6 M) | H⁺ | 80 | 72 | Imidic acid |
| NaOH (40%) | OH⁻ | 100 | 68 | Amide |
Mechanistic studies suggest that fluorine atoms stabilize transition states through inductive effects, accelerating nucleophilic attack on the cyano group .
Reduction to Amines
Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduces the nitrile to 4,4-difluoro-3,3-dimethylpentanamine. The reaction involves sequential imine and amine intermediates .
Key Observations:
-
LiAlH₄ Reduction: Produces primary amine in 85% yield (THF, 0°C).
-
H₂/Pd-C: Requires elevated pressures (5 atm) and yields 78% amine.
Fluorine’s electronegativity enhances the electrophilicity of the nitrile, facilitating reduction .
Nucleophilic Substitution
The fluorinated carbon adjacent to the nitrile group participates in nucleophilic substitution reactions. For example:
Reaction with Grignard Reagents:
Kinetic Data:
Cycloaddition Reactions
Computational studies predict participation in [3+2] cycloadditions with alkenes/alkynes via in situ-generated azomethine ylides (Figure 1) .
Figure 1: Proposed Cycloaddition Pathway
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Ylide Formation: Deprotonation generates a stabilized ylide.
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Cycloaddition: Reacts with dipolarophiles (e.g., acrylonitrile) to form five-membered fluorinated heterocycles .
Theoretical Yield: Up to 63% for reactions with electron-deficient alkenes (simulated at 300 K) .
Fluorinated Byproduct Formation
Under oxidative conditions (e.g., O₂/UV), the compound undergoes C-F bond cleavage, producing volatile fluorocarbons (e.g., CHF₂CN) and CO .
Mechanistic Insight:
Computational Reaction Screening
Quantum chemical simulations (ωB97X-D/Def2-SVP level) identify feasible pathways for multicomponent reactions involving difluorocarbene .
Predicted Reaction Modes:
| Pathway | Energy Barrier (kcal/mol) | Predicted Product |
|---|---|---|
| Cycloaddition | 12.3 | α,α-Difluoro-N-heterocycle |
| Alkylative addition | 18.7 | Linear difluoromethylated nitrile |
Scientific Research Applications
Chemical Synthesis
4,4-Difluoro-3,3-dimethylpentanenitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex organic compounds. Researchers often utilize this compound to develop new materials and specialty chemicals.
Biological Studies
The compound is used in biological research to study the effects of fluorinated compounds on living systems. Fluorinated compounds are known to exhibit altered biological activity compared to their non-fluorinated counterparts due to the presence of fluorine atoms, which can enhance binding affinity to biological targets.
Pharmaceutical Development
In medicinal chemistry, this compound acts as a precursor for pharmaceuticals. The incorporation of fluorine into drug molecules is known to improve their metabolic stability and bioavailability. For instance, it has been identified as a GPR40 agonist with potential applications in treating diabetes .
Case Study 1: Fluorinated Compounds in Drug Design
A study demonstrated that fluorinated nitriles like this compound can enhance the pharmacokinetic properties of drug candidates. By modifying existing drug scaffolds with this compound, researchers observed improved solubility and reduced toxicity profiles in preclinical models.
Case Study 2: Environmental Impact Assessment
Research has been conducted on the environmental hazards associated with fluorinated compounds. The studies indicated that while this compound is not easily degradable in aquatic environments (LC50 = 4.6 mg/L), its toxicity levels are manageable under controlled usage conditions .
Mechanism of Action
The mechanism by which 4,4-Difluoro-3,3-dimethylpentanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating biological pathways. The nitrile group also plays a crucial role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Difluoro-3,3-dimethylproline Derivative (HIV Protease Inhibitor Intermediate)
- Structure : A proline derivative with a difluoro-dimethyl group on the pyrrolidine ring.
- Synthesis : Produced via Reformatsky-Claisen rearrangement of chlorodifluoro precursors using Zn/TMSCl in 1,3-dimethylimidazolidin-2-one (DMI), followed by conversion to amides and proline derivatives .
- Applications : Core structure in second-generation HIV protease inhibitors (e.g., compounds [20] and [21] in ).
- Key Properties : Fluorine atoms enhance metabolic stability and binding affinity to protease enzymes.
3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (Quinofumelin)
- Structure: A quinoline-linked dihydroisoquinoline with a difluoro-dimethyl group.
- Applications: Broad-spectrum fungicide with a novel mode of action, distinct from existing agrochemicals .
- Key Properties : The difluoro-dimethyl group contributes to lipophilicity and resistance to enzymatic degradation.
4,4-Difluoro-3,5-dimethoxy-2,5-cyclohexadienone
- Structure: A fluorinated cyclohexadienone with methoxy substituents.
- Synthesis : Generated via electrophilic fluorination of 1,3,5-trimethoxybenzene using F-TEDA-BF4 in ionic liquids (ILs) or polar solvents like MeCN/MeOH .
- Applications : Intermediate in organic synthesis; fluorination efficiency and regioselectivity depend on solvent choice.
Comparative Analysis Table
| Compound | Structure | Synthesis Method | Applications | Key Properties |
|---|---|---|---|---|
| 4,4-Difluoro-3,3-dimethylpentanenitrile | Aliphatic nitrile with C4-fluorine and C3-methyl groups | Likely Reformatsky-Claisen or fluorination reactions | Pharmaceutical intermediate (inferred) | High polarity (nitrile), steric hindrance (methyl), stability (fluorine) |
| 4,4-Difluoro-3,3-dimethylproline | Pyrrolidine ring with difluoro-dimethyl substituents | Reformatsky-Claisen rearrangement (Zn/TMSCl in DMI) | HIV protease inhibitors | Enhanced protease binding, metabolic stability |
| Quinofumelin | Quinoline-linked dihydroisoquinoline with difluoro-dimethyl group | Fluorination of isoquinoline precursors (inferred) | Agricultural fungicide | Lipophilic, resistant to degradation, novel action mechanism |
| 4,4-Difluoro-3,5-dimethoxycyclohexadienone | Fluorinated cyclohexadienone with methoxy groups | Electrophilic fluorination (F-TEDA-BF4 in ILs/MeCN) | Organic synthesis intermediate | Solvent-dependent regioselectivity, moderate yields (~10–20%) |
Research Findings and Implications
Synthetic Flexibility : The Reformatsky-Claisen method () is critical for stereoselective fluorinated intermediates, whereas electrophilic fluorination () offers solvent-tunable regioselectivity.
Bioactivity Correlations : Difluoro-dimethyl groups improve bioactivity across applications—protease inhibition (pharmaceuticals) and fungicidal action (agrochemicals)—by balancing electronic and steric effects .
Biological Activity
4,4-Difluoro-3,3-dimethylpentanenitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the introduction of fluorine atoms into the pentane framework, which enhances the compound's lipophilicity and biological activity. The presence of the nitrile group (-C≡N) is significant as it can influence the compound's interaction with biological targets.
- GPR40 Agonist Activity : Research indicates that this compound exhibits agonistic activity on the GPR40 receptor. This receptor is implicated in insulin secretion and glucose metabolism, making it a potential candidate for diabetes treatment. The compound has demonstrated superior properties such as high solubility and favorable pharmacokinetics, which are crucial for therapeutic applications .
- Antiviral Properties : Although not directly studied in relation to specific viral infections, compounds with similar fluorinated structures have shown antiviral activities. For instance, certain fluorinated nucleosides have been reported to possess anti-HCV activity with minimal cytotoxicity to host cells . This suggests a potential pathway for further exploration of this compound in antiviral drug development.
Toxicity and Safety Profile
The toxicity profile of fluorinated compounds often raises concerns due to their persistence in the environment and potential bioaccumulation. However, studies on structurally related compounds indicate that while some fluorinated substances exhibit moderate toxicity (e.g., PFOA), others like this compound may present lower toxicity levels due to their specific chemical structure .
Case Study 1: GPR40 Activation in Diabetic Models
A study evaluated the effects of various GPR40 agonists in diabetic rodent models. The results indicated that administration of compounds similar to this compound led to improved glycemic control and enhanced insulin secretion compared to controls. This suggests that further investigation into this compound could yield promising results for diabetes management.
Case Study 2: Antiviral Screening
In a comparative study involving various fluorinated compounds against HCV, derivatives exhibiting structural similarities to this compound were shown to inhibit viral replication effectively. The study highlighted the importance of the nitrile group in enhancing antiviral activity while maintaining low cytotoxicity levels.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-Difluoro-3,3-dimethylpentanenitrile, and how can reaction conditions be systematically optimized?
- Methodology : Start with nucleophilic substitution or condensation reactions using precursors like ethyl 4,4-difluoroacetoacetate (similar to routes in ). Fluorine atoms enhance electrophilicity, enabling nitrile group formation via Knoevenagel condensation or cyanide displacement. Optimize variables (temperature, catalyst loading, solvent polarity) using factorial design ( ). For purification, employ fractional distillation or silica gel chromatography, validated by GC-MS or HPLC.
- Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and detect intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- <sup>19</sup>F NMR : Resolves fluorine environments; chemical shifts between -100 to -200 ppm indicate CF2 groups ().
- IR Spectroscopy : Confirm nitrile presence via C≡N stretch (~2200 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS) : Validate molecular formula (C7H10F2N) with isotopic patterns.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to nucleophilic attack.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
Q. What strategies resolve contradictions in reported spectroscopic or synthetic data for fluorinated nitriles like this compound?
- Methodology :
- Data Triangulation : Cross-check NMR/IR with XRD ( ) or alternative techniques like Raman spectroscopy.
- Reaction Replication : Systematically vary synthetic conditions (e.g., catalyst, temperature) to identify reproducibility issues.
- Meta-Analysis : Use databases like Reaxys or PubChem to collate historical data and identify outliers .
Q. How can this compound be integrated into theoretical frameworks for fluorinated compound behavior in catalytic systems?
- Methodology :
- Mechanistic Studies : Probe its role as a ligand or intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) using kinetic isotope effects or Hammett plots.
- Thermodynamic Profiling : Measure ΔG of fluorination steps via calorimetry to refine computational models.
- Theoretical Alignment : Link findings to fluorine’s electronegativity and steric effects in organometallic chemistry .
Methodological Design & Safety
Q. What experimental designs (e.g., factorial, response surface) are optimal for studying the stability of this compound under varying conditions?
- Methodology :
- Factorial Design : Test factors like temperature (25–100°C), pH (2–12), and light exposure. Use DOE software (JMP, Minitab) to model degradation kinetics.
- Analytical Endpoints : Monitor decomposition via GC-MS for volatile byproducts or <sup>19</sup>F NMR for structural changes.
Q. How can researchers assess the environmental impact and biodegradability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
